2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a quinolinone core substituted with a benzoyl group at position 3, a methyl group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-9-11-22-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(22)16-25(30)28-19-10-12-23(33-2)24(14-19)34-3/h4-15H,16H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBDYYIGFVISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Quinolinone Core: Shared with fluoroquinolone antibiotics (e.g., compound 7f in ) but lacks fluorine and carboxylate groups, distinguishing it from antimicrobial agents.
Table 1: Structural and Molecular Comparison
*Estimated based on structural formula.
Pharmacological Activity and Selectivity
Target Compound vs. A-740003
- Shared Features: Both compounds include a 3,4-dimethoxyphenyl acetamide group, a critical pharmacophore for P2X7 receptor binding in A-740003 .
- Divergences: The target compound’s 3-benzoyl substituent replaces A-740003’s cyanoimino-quinolinylamino group, which is essential for P2X7 selectivity. This substitution may alter receptor affinity or off-target effects.
B. Target Compound vs. Pyridine Derivative ()
- The pyridine-based analog () lacks the quinolinone core and instead features a benzodioxin group. Its dimethylaminomethylphenyl side chain may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s dimethoxyphenyl group .
C. Target Compound vs. Fluoroquinolone 7f ()
- While 7f’s quinolone carboxylate structure is optimized for bacterial DNA gyrase inhibition , the target compound’s lack of fluorine and carboxylate groups suggests divergent therapeutic applications, possibly in non-antibiotic contexts such as inflammation or pain.
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethoxyphenyl acetamide may confer moderate aqueous solubility, akin to A-740003, whereas the pyridine derivative () benefits from a polar dimethylaminomethyl group .
- Metabolic Stability: Methyl and methoxy groups could slow hepatic degradation relative to compounds with labile substituents (e.g., cyanoimino in A-740003).
Research and Development Status
- Target Compound: No clinical data available; preclinical studies are needed to validate receptor targets (e.g., P2X7, kinases).
- A-740003 : Advanced to preclinical trials for neuropathic pain, demonstrating dose-dependent efficacy in rodent models .
- 7f (): Represents a fluoroquinolone antibiotic scaffold under investigation for antimicrobial resistance .
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